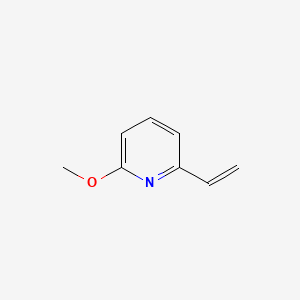

2-METHOXY-6-VINYLPYRIDINE

Description

BenchChem offers high-quality 2-METHOXY-6-VINYLPYRIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-METHOXY-6-VINYLPYRIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGPRGSYCRMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597989 | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204569-88-0 | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204569-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-vinylpyridine from 2-Chloro-6-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-6-vinylpyridine from 2-chloro-6-vinylpyridine. The core of this transformation lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the functionalization of heterocyclic compounds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and address critical aspects of process optimization, safety, and product characterization. The insights provided herein are curated for professionals in chemical research and pharmaceutical development, aiming to equip them with the necessary knowledge to successfully and efficiently execute this synthesis.

Introduction: The Significance of 2-Methoxy-6-vinylpyridine

2-Methoxy-6-vinylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The vinyl group serves as a versatile handle for polymerization and various organic transformations, while the methoxy-substituted pyridine core is a common motif in biologically active molecules. The ability to efficiently synthesize this compound from a readily available precursor like 2-chloro-6-vinylpyridine is therefore of significant practical importance. This guide will focus on the most direct and widely applicable synthetic route: the methoxydechlorination via a nucleophilic aromatic substitution mechanism.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The conversion of 2-chloro-6-vinylpyridine to its methoxy counterpart is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic carbons, SNAr on aromatic rings does not proceed via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism.[1]

Mechanism Causality:

-

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the methoxide ion (CH₃O⁻), on the electron-deficient carbon atom bonded to the chlorine atom in the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen.[2]

-

Formation of the Meisenheimer Complex: The addition of the methoxide ion disrupts the aromaticity of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing pyridine ring, including the nitrogen atom.[2]

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group, the chloride ion (Cl⁻). This elimination step is typically the rate-determining step of the overall reaction.

The presence of the vinyl group at the 6-position does not significantly hinder this reaction, as the primary electronic effects governing the reactivity are dictated by the pyridine nitrogen and the chloro leaving group.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 2-methoxy-6-vinylpyridine. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-6-vinylpyridine | ≥95% | Commercially Available | Store under inert atmosphere, away from light. |

| Sodium Methoxide | ≥95% | Commercially Available | Highly hygroscopic. Handle under inert atmosphere. |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available | Use of anhydrous solvent is critical to prevent side reactions. |

| Diethyl Ether (Anhydrous) | ≥99% | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | N/A | For washing. |

| Brine (Saturated NaCl solution) | Laboratory Grade | N/A | For washing. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | N/A | For drying. |

| Round-bottom flask | N/A | N/A | Appropriate size for the reaction scale. |

| Reflux condenser | N/A | N/A | |

| Magnetic stirrer and stir bar | N/A | N/A | |

| Inert atmosphere setup (Nitrogen or Argon) | N/A | N/A | |

| Standard laboratory glassware | N/A | N/A |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Preparation of Sodium Methoxide Solution: Carefully add sodium methoxide to the anhydrous methanol with stirring. The dissolution is exothermic. Note: For a more controlled reaction, a solution of sodium methoxide in methanol can be prepared in a separate flask and added to the reaction vessel.

-

Addition of Starting Material: Once the sodium methoxide has completely dissolved and the solution has returned to room temperature, add 2-chloro-6-vinylpyridine dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.[3]

-

Work-up:

-

After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude 2-methoxy-6-vinylpyridine by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data Summary

| Parameter | Value |

| Molar ratio of 2-chloro-6-vinylpyridine to Sodium Methoxide | 1 : 1.2-1.5 equivalents |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% (after purification) |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-methoxy-6-vinylpyridine.

Caption: Workflow for the synthesis of 2-methoxy-6-vinylpyridine.

Troubleshooting and Safety Considerations

-

Low Yield:

-

Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC or GC. Extend the reaction time if necessary.

-

Moisture: The presence of water can consume the sodium methoxide. Ensure all glassware is dry and use anhydrous methanol.

-

Side reactions: Polymerization of the vinyl group can occur, especially at elevated temperatures for prolonged periods. Consider adding a polymerization inhibitor like hydroquinone during purification if necessary.

-

-

Safety Precautions:

-

Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloro-6-vinylpyridine: Can be an irritant. Handle with care in a well-ventilated area.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

-

Characterization of 2-Methoxy-6-vinylpyridine

The identity and purity of the synthesized 2-methoxy-6-vinylpyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=C of the vinyl group, C-O of the methoxy group, and the pyridine ring vibrations).

Conclusion

The synthesis of 2-methoxy-6-vinylpyridine from 2-chloro-6-vinylpyridine via nucleophilic aromatic substitution is a robust and efficient transformation. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable building block. Careful attention to reaction conditions, particularly the exclusion of moisture, and appropriate safety measures are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this important chemical reaction in a research and development setting.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

O'Leary, D. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

-

2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic and Synthetic Profile of 2-Methoxy-6-Vinylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic approach for 2-methoxy-6-vinylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound's analytical profile. The information herein is synthesized from established principles of spectroscopy and organic synthesis, drawing upon data from structurally related analogs to provide a robust predictive model.

Introduction: The Significance of Substituted Pyridines

Pyridines substituted with both alkoxy and vinyl groups are valuable building blocks in organic synthesis. The methoxy group, a strong electron-donating group, and the vinyl group, a versatile functional handle for polymerization and other transformations, impart unique electronic and reactive properties to the pyridine ring. 2-Methoxy-6-vinylpyridine, in particular, holds potential as a monomer for specialty polymers and as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents. An in-depth understanding of its spectroscopic signature is paramount for its unambiguous identification and characterization in a research and development setting.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-methoxy-6-vinylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the vinyl protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group will cause an upfield shift (lower ppm) of the ring protons, while the vinyl group will have a more complex effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-6-Vinylpyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 6.6 - 6.8 | Doublet | ~8.0 | Ortho-coupling to H-4. Shielded by the methoxy group. |

| H-4 | 7.4 - 7.6 | Triplet | ~8.0 | Coupled to H-3 and H-5. |

| H-5 | 6.9 - 7.1 | Doublet | ~8.0 | Ortho-coupling to H-4. |

| Vinyl H (α) | 6.7 - 6.9 | Doublet of Doublets | trans: ~17.0, cis: ~10.5 | Coupled to the geminal and vicinal vinyl protons. |

| Vinyl H (β, trans) | 5.9 - 6.1 | Doublet | ~17.0 | Trans-coupling to the α-proton. |

| Vinyl H (β, cis) | 5.4 - 5.6 | Doublet | ~10.5 | Cis-coupling to the α-proton. |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | N/A | Characteristic singlet for a methoxy group. |

Rationale is based on the analysis of spectral data for 2-methoxypyridine and 2-vinylpyridine.[1][2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-6-Vinylpyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 162 - 164 | Attached to the electronegative oxygen of the methoxy group. |

| C-3 | 110 - 112 | Shielded by the methoxy group. |

| C-4 | 136 - 138 | Aromatic CH. |

| C-5 | 115 - 117 | Aromatic CH. |

| C-6 | 155 - 157 | Attached to the vinyl group. |

| Vinyl C (α) | 135 - 137 | The carbon directly attached to the pyridine ring. |

| Vinyl C (β) | 118 - 120 | The terminal vinyl carbon. |

| Methoxy (-OCH₃) | 53 - 55 | Characteristic shift for a methoxy carbon. |

Rationale is based on the analysis of spectral data for 2-methoxypyridine and 2-vinylpyridine.[3][4][5]

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Key IR Absorption Bands for 2-Methoxy-6-Vinylpyridine

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050 - 3100 | C-H (Aromatic & Vinyl) | Stretching |

| ~2850 - 2950 | C-H (Aliphatic - Methoxy) | Stretching |

| ~1630 | C=C (Vinyl) | Stretching |

| ~1570, 1470, 1430 | C=C, C=N (Pyridine Ring) | Stretching |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretching |

| ~1030 | C-O-C (Aryl Ether) | Symmetric Stretching |

| ~990, 910 | =C-H (Vinyl) | Out-of-plane Bending |

Predictions are based on typical IR frequencies for substituted pyridines and vinyl compounds.[6][7]

Predicted Mass Spectrometry Data

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) for 2-methoxy-6-vinylpyridine would be observed at an m/z corresponding to its molecular weight (C₈H₉NO = 135.16 g/mol ).[8] Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 120, or the loss of a formyl radical (•CHO) to give a fragment at m/z 106.

Proposed Synthetic Strategy

A plausible synthetic route to 2-methoxy-6-vinylpyridine involves the palladium-catalyzed Stille cross-coupling reaction between a halogenated 2-methoxypyridine and a vinyltin reagent.

Diagram 1: Proposed Synthesis of 2-Methoxy-6-vinylpyridine

Caption: Stille cross-coupling for the synthesis of 2-methoxy-6-vinylpyridine.

Experimental Protocol: Stille Cross-Coupling

This protocol is a general guideline and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-6-methoxypyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Extraction: Filter the mixture through a pad of celite and extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-vinylpyridine.

Spectroscopic Characterization Workflow

Diagram 2: Workflow for Spectroscopic Analysis

Caption: A standard workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to elucidate the connectivity of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to the predicted values. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignment of signals.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information and confirm the proposed structure.[11][12]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of 2-methoxy-6-vinylpyridine, alongside a practical synthetic strategy and a robust workflow for its characterization. By leveraging data from analogous compounds, researchers can confidently identify and characterize this valuable synthetic intermediate. The provided protocols offer a solid foundation for the successful synthesis and analysis of 2-methoxy-6-vinylpyridine in a laboratory setting.

References

-

2-Methoxypyridine. PubChem. [Link]

-

2-VINYLPYRIDINE; EI-B; MS. MassBank. [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

-

Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions. SciSpace. [Link]

-

IR Spectrum of a. P2VP, b. P2VP-I 2. ResearchGate. [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

-

Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]

-

2-Vinylpyridine. MD Topology. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

-

2-Vinylpyridine. Wikipedia. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

2-vinyl pyridine. The Good Scents Company. [Link]

Sources

- 1. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Vinylpyridine(100-69-6) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Vinylpyridine(100-43-6) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Vinylpyridine(100-69-6) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 204569-88-0|2-Methoxy-6-vinylpyridine|BLD Pharm [bldpharm.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

2-methoxy-6-vinylpyridine monomer synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 2-methoxy-6-vinylpyridine

This guide provides a comprehensive overview of the synthesis and purification of 2-methoxy-6-vinylpyridine, a valuable monomer in the development of advanced polymers and a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for obtaining this compound with high purity.

2-methoxy-6-vinylpyridine is a substituted vinylpyridine monomer. The vinyl group is highly reactive and susceptible to polymerization, while the pyridine ring and the methoxy group offer sites for further functionalization and influence the monomer's electronic properties. Its parent compound, 2-vinylpyridine (2VP), is a crucial component in the synthesis of various polymers, including poly(2-vinylpyridine) (P2VP), which finds applications in coatings, adhesives, ion exchange resins, and drug delivery systems. The introduction of a methoxy substituent at the 6-position modifies the monomer's polarity, reactivity, and the properties of the resulting polymers, making it a target of interest for creating bespoke materials and pharmaceutical intermediates.

The inherent reactivity of the vinyl group, which makes it valuable for polymerization, also presents the primary challenge during its synthesis and purification: the propensity for spontaneous, uncontrolled polymerization.[1][2] This guide therefore emphasizes techniques that mitigate this risk while ensuring high yield and purity.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic approach to 2-methoxy-6-vinylpyridine involves the formation of the vinyl group as a late-stage transformation. The most reliable and widely used methods for olefination are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[3] Both reactions introduce a carbon-carbon double bond by reacting a carbonyl compound with a phosphorus-stabilized carbanion.

This retrosynthetic strategy identifies 2-methoxy-6-formylpyridine as the key intermediate aldehyde. This aldehyde can, in turn, be synthesized via the selective oxidation of the corresponding methyl-substituted precursor, 2-methoxy-6-methylpyridine (2-methoxy-6-picoline), which is a readily available starting material.

The overall forward synthetic plan is a two-step process:

-

Oxidation: Conversion of 2-methoxy-6-methylpyridine to 2-methoxy-6-formylpyridine.

-

Olefination: Reaction of 2-methoxy-6-formylpyridine with a methylenating agent to yield the target 2-methoxy-6-vinylpyridine.

This two-step approach provides a controlled and efficient pathway to the desired monomer.

Caption: Retrosynthetic pathway for 2-methoxy-6-vinylpyridine.

Synthesis Methodologies: A Step-by-Step Guide

This section details the experimental protocols for the synthesis, emphasizing the rationale behind procedural choices.

Step 1: Oxidation of 2-methoxy-6-methylpyridine

The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.[4][5] Several reagents can accomplish this transformation; selenium dioxide (SeO₂) is a classic and effective choice for the oxidation of activated methyl groups, such as those adjacent to a pyridine ring. The electron-donating methoxy group further activates the ring system, making this a suitable method.

Protocol: Selenium Dioxide Oxidation

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-methoxy-6-methylpyridine (1.0 eq) and a solvent such as dioxane or a xylene/water mixture.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the flask. Caution: Selenium compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible. Filter the mixture through a pad of Celite® to remove the selenium.

-

Extraction: Transfer the filtrate to a separatory funnel. If a non-aqueous solvent was used, dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-methoxy-6-formylpyridine. This crude product is often a yellow to brown oil or solid and can be carried forward to the next step, or purified further by column chromatography if necessary.

Step 2: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

While the classic Wittig reaction is effective, the Horner-Wadsworth-Emmons (HWE) modification is often preferred in a laboratory setting.[6] The HWE reaction utilizes a phosphonate ester, and the resulting phosphate byproduct is water-soluble, making its removal during workup significantly easier than the triphenylphosphine oxide generated in a Wittig reaction. This simplifies purification and is a key example of process optimization.

The HWE reaction begins with the deprotonation of the phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde.[7][8] The resulting intermediate collapses to form the desired alkene and a dialkyl phosphate salt.

Table 1: Comparison of Wittig and HWE Olefination Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide (from Triphenylphosphine) | Phosphonate Carbanion (from Phosphonate Ester) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate (e.g., (EtO)₂PO₂⁻ Na⁺) |

| Byproduct Removal | Often difficult; requires chromatography | Easy; water-soluble, removed by aqueous wash |

| Reactivity of Anion | Generally more reactive | Generally less reactive, more selective |

| Stereoselectivity | Variable; often yields Z-alkenes with unstabilized ylides | Typically yields E-alkenes with high selectivity |

Protocol: Horner-Wadsworth-Emmons Reaction

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve diethyl methylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Dissolve the crude 2-methoxy-6-formylpyridine (1.0 eq) from the previous step in a small amount of anhydrous THF and add it dropwise to the cold carbanion solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC until the aldehyde is consumed.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with water and then brine to remove the phosphate byproduct and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is 2-methoxy-6-vinylpyridine, typically as a light-yellow to brown oil.

Caption: Overall workflow for the synthesis of 2-methoxy-6-vinylpyridine.

Purification Strategies for a Polymerizable Monomer

The purification of vinyl monomers requires special care to prevent polymerization, which can be initiated by heat, light, or trace impurities.[9]

Flash Column Chromatography

For laboratory-scale purification, flash column chromatography is an effective method to remove non-volatile impurities and any unreacted aldehyde.

-

Stationary Phase: Silica gel is standard. However, the slightly basic nature of the pyridine nitrogen can cause tailing on acidic silica. This can be mitigated by using deactivated (neutral) silica or by adding a small amount of a tertiary amine, like triethylamine (~1%), to the eluent.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) is typically effective. The fractions should be monitored by TLC.

-

Post-Chromatography: It is crucial to remove the chromatography solvents as quickly as possible at low temperatures using a rotary evaporator.

Vacuum Distillation

Distillation is the most effective method for achieving high purity and removing any involatile polymerization inhibitors or oligomers. The key is to perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.[1]

Protocol: Vacuum Distillation

-

Inhibitor Addition: Before heating, add a radical inhibitor to the crude monomer in the distillation flask. 4-tert-butylcatechol (TBC) is a commonly used inhibitor for vinylpyridines.[1][10] A small amount (e.g., 100-500 ppm) is sufficient.

-

Apparatus: Use a short-path distillation apparatus to minimize the surface area and time the hot vapor is in transit. Ensure all glass joints are well-sealed to maintain a high vacuum.

-

Distillation: Gradually heat the flask in an oil bath while applying vacuum. Collect the fraction that distills at the expected boiling point for 2-methoxy-6-vinylpyridine under the achieved pressure. For the parent 2-vinylpyridine, a boiling point of ~70 °C at 8.0 kPa (60 mmHg) is reported, which can serve as an estimate.[9]

-

Storage: The purified, distilled monomer should be stored in a dark bottle in a refrigerator or freezer (-20 °C) over a stabilizer.[2] Adding a small amount of anhydrous potassium carbonate has also been reported as a method for storage.[11]

Conclusion

The synthesis of 2-methoxy-6-vinylpyridine is a manageable two-step process accessible via standard organic chemistry techniques. The strategic pathway involves the oxidation of 2-methoxy-6-methylpyridine to its corresponding aldehyde, followed by a Horner-Wadsworth-Emmons olefination to construct the target vinyl group. The success of this procedure hinges on careful execution and, most critically, on the meticulous purification and handling of the final monomer. By employing vacuum distillation with a polymerization inhibitor, researchers can obtain high-purity 2-methoxy-6-vinylpyridine, ready for its application in the precise synthesis of advanced polymers and complex pharmaceutical agents.

References

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1250527C - Process for large-scale preparation of 2-vinyl pyridine.

-

PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.

- Google Patents. (n.d.). US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution.

-

ScienceDirect. (2007). Selective sample treatment using molecularly imprinted polymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Oxidation of Halides and 4-Toluenesulfonates. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

SciSpace. (1972). Gel permeation chromatographic analysis of poly-(2-vinylpyridine) samples. Retrieved from [Link]

-

YouTube. (2021). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). US5861230A - Process for the polymerization of 4-vinyl pyridine monomers.

-

ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Retrieved from [Link]

-

Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Retrieved from [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Methoxy-6-vinylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable scaffolds in the design of novel functional molecules. This guide focuses on a specific, yet promising, substituted pyridine: 2-methoxy-6-vinylpyridine.

This document provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-methoxy-6-vinylpyridine, detailed synthetic and analytical protocols, potential applications, and essential safety information. The insights provided are curated to support researchers and professionals in leveraging the potential of this versatile molecule.

Core Molecular Attributes

2-Methoxy-6-vinylpyridine is a derivative of pyridine featuring a methoxy group at the 2-position and a vinyl group at the 6-position. These substitutions significantly influence the electronic and steric properties of the pyridine ring, offering unique opportunities for chemical manipulation and application.

| Property | Value | Source |

| Molecular Formula | C8H9NO | N/A |

| Molecular Weight | 135.16 g/mol | N/A |

| CAS Number | 204569-88-0 | N/A |

| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from related compounds[4][5] |

Physicochemical Properties

Detailed experimental data for 2-methoxy-6-vinylpyridine is not widely available in the public domain. The following properties are a combination of available data for closely related compounds and theoretical estimations.

| Property | Value | Source/Rationale |

| Boiling Point | Estimated: ~180-200 °C | Extrapolated from 2-vinylpyridine (158 °C)[4] and considering the addition of a methoxy group. |

| Melting Point | Not available | Likely below 0 °C, similar to 2-vinylpyridine (-50 °C)[4]. |

| Solubility | Presumed soluble in common organic solvents (e.g., ethanol, chloroform, acetone). Limited solubility in water. | Based on the properties of 2-vinylpyridine[4] and 2-methoxypyridine. |

| Density | Estimated: ~1.0 g/mL | Based on the density of 2-vinylpyridine (~0.977 g/cm³)[4]. |

| Refractive Index | Not available | Expected to be in the range of 1.5, similar to 2-vinylpyridine (~1.549)[5]. |

Chemical Reactivity and Synthetic Pathways

The reactivity of 2-methoxy-6-vinylpyridine is dictated by its three key functional components: the pyridine ring, the vinyl group, and the methoxy group.

Reactivity of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy group and the electron-withdrawing vinyl group will influence the regioselectivity of electrophilic and nucleophilic substitution reactions on the ring.

Reactivity of the Vinyl Group: The vinyl group is susceptible to a variety of reactions, including:

-

Polymerization: Like its parent compound, 2-vinylpyridine, 2-methoxy-6-vinylpyridine is expected to undergo radical, anionic, and cationic polymerization to form poly(2-methoxy-6-vinylpyridine).[4][6] This opens up possibilities for creating novel polymers with tailored properties.

-

Addition Reactions: The double bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

-

Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed cross-coupling reactions.

Reactivity of the Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions to yield the corresponding pyridone.

Synthesis of 2-Methoxy-6-vinylpyridine

A plausible synthetic route to 2-methoxy-6-vinylpyridine can be adapted from established methods for the synthesis of substituted vinylpyridines.[4] A common strategy involves the condensation of a picoline derivative with formaldehyde, followed by dehydration.

Experimental Protocol: Synthesis of 2-Methoxy-6-vinylpyridine

Step 1: Synthesis of 2-(2-hydroxyethyl)-6-methoxypyridine

-

To a sealed pressure vessel, add 2-methoxy-6-methylpyridine (1.0 eq) and a 37% aqueous solution of formaldehyde (1.2 eq).

-

Heat the mixture to 150-170 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-hydroxyethyl)-6-methoxypyridine.

Step 2: Dehydration to 2-Methoxy-6-vinylpyridine

-

Dissolve the crude alcohol from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a dehydrating agent (e.g., potassium hydroxide or a strong acid catalyst).

-

Heat the mixture to reflux and remove the water formed using a Dean-Stark apparatus.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-methoxy-6-vinylpyridine.

Caption: Synthetic pathway for 2-methoxy-6-vinylpyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-methoxy-6-vinylpyridine. Below are the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons on the pyridine ring will appear as a set of multiplets in the 6.5-8.5 ppm region.

-

The vinyl protons will exhibit a characteristic ABC or AMX spin system, with signals typically between 5.0 and 7.0 ppm.

-

The methoxy protons will present as a sharp singlet around 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic carbons will resonate in the 110-160 ppm range.

-

The vinyl carbons will appear around 115 ppm (CH₂) and 135 ppm (CH).

-

The methoxy carbon will be observed at approximately 55 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=C stretching of the vinyl group around 1630 cm⁻¹.

-

C-H out-of-plane bending of the vinyl group around 910 and 990 cm⁻¹.

-

C-O stretching of the methoxy group around 1050-1250 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 135.

-

Fragmentation patterns would likely involve the loss of a methyl group (M-15) or a methoxy group (M-31) from the molecular ion.

-

Potential Applications

The unique combination of a polymerizable vinyl group and a modifiable methoxy group on a pyridine scaffold makes 2-methoxy-6-vinylpyridine a promising candidate for several applications.

Drug Development

The pyridine nucleus is a common feature in many approved drugs.[3] The methoxy group can improve a drug's pharmacokinetic properties, such as absorption and metabolic stability.[7] The vinyl group provides a handle for further chemical modification or for covalent attachment to biological targets. Therefore, 2-methoxy-6-vinylpyridine could serve as a valuable building block in the synthesis of novel therapeutic agents.[2]

Polymer Science

The ability of 2-methoxy-6-vinylpyridine to undergo polymerization is a key feature for materials science applications.[4] Poly(2-methoxy-6-vinylpyridine) and its copolymers could find use in:

-

Smart Materials: The basicity of the pyridine nitrogen can be exploited to create pH-responsive polymers.

-

Coatings and Adhesives: Polymers derived from vinylpyridines often exhibit excellent adhesive properties.[8]

-

Biomaterials: The biocompatibility of pyridine-containing polymers can be tuned for applications in drug delivery and tissue engineering.

Caption: Polymerization of 2-methoxy-6-vinylpyridine.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Flammability: 2-Vinylpyridine is a flammable liquid.[5] Assume 2-methoxy-6-vinylpyridine is also flammable and keep it away from open flames and sources of ignition.

-

Toxicity: 2-Vinylpyridine is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[9] Handle with extreme care to avoid contact. In case of exposure, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Due to the potential for polymerization, it is advisable to store it with an inhibitor and at reduced temperatures.

Conclusion

2-Methoxy-6-vinylpyridine is a molecule with significant untapped potential. Its unique combination of functional groups makes it a valuable target for both synthetic chemists and materials scientists. While a comprehensive experimental characterization is still needed, the information presented in this guide, based on the properties of closely related compounds, provides a solid foundation for future research and development. As more data becomes available, the applications of this versatile pyridine derivative are expected to expand, particularly in the fields of drug discovery and advanced polymer synthesis.

References

-

2-Vinylpyridine. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]

- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Molecules. 2021;26(16):4945.

-

2-vinyl pyridine, 100-69-6. The Good Scents Company. Accessed January 23, 2026. [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. Published online October 13, 2025. [Link]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4201.

-

Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. Published online August 6, 2025. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. Published online November 2023. [Link]

- Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Chem. Sci. 2021;12(3):1047-1053.

-

2-Vinylpyridine (CAS 100-69-6): Odor profile, Properties, & IFRA compliance. Scent.vn. Accessed January 23, 2026. [Link]

-

An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Quick Company. Accessed January 23, 2026. [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Accessed January 23, 2026. [Link]

- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers. 2021;13(16):2683.

-

Poly(2-vinyl pyridine). Polymer Source. Accessed January 23, 2026. [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2021;26(3):601.

- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Org. Lett. 2026;28(1):1-6.

-

Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. Published online October 14, 2025. [Link]

-

2-Vinylpyridine. PubChem. Accessed January 23, 2026. [Link]

- The Reaction of 2- and 4- Vinylpyridine with Hydroxylamine, Benzyloxyamine, and Phthalhydrazide. J. Org. Chem. 1969;34(5):1347-1350.

-

2-Methoxypyridine. PubChem. Accessed January 23, 2026. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. 2-vinyl pyridine, 100-69-6 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-乙烯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Methoxy-6-Vinylpyridine Monomer

Introduction

2-Methoxy-6-vinylpyridine is a functionalized heterocyclic monomer of significant interest in the development of advanced polymers for pharmaceutical and biomedical applications. Its unique chemical structure, combining a hydrophilic pyridine ring with a reactive vinyl group and a methoxy moiety, allows for the synthesis of polymers with tailored properties, such as pH-responsiveness and metal-chelating capabilities. However, the very features that make this monomer valuable also contribute to its inherent instability. This guide provides an in-depth technical overview of the factors governing the stability of 2-methoxy-6-vinylpyridine, outlines scientifically grounded protocols for its optimal storage, and offers field-proven insights into its safe handling and use. The principles and data presented are primarily derived from extensive studies on the closely related and well-documented monomer, 2-vinylpyridine, providing a robust framework for managing its methoxy-substituted analog.

Chemical and Physical Properties

Understanding the fundamental properties of 2-methoxy-6-vinylpyridine is crucial for predicting its behavior and implementing appropriate handling procedures. While specific data for this derivative is not widely published, we can extrapolate from the known properties of 2-vinylpyridine.

| Property | Value (based on 2-vinylpyridine) | Significance for Stability and Handling |

| Appearance | Colorless to yellowish or brown liquid[1] | Color change often indicates the onset of polymerization or degradation. |

| Boiling Point | ~158-160 °C (at 1013 hPa)[2] | Distillation for purification must be conducted under reduced pressure and in the presence of an inhibitor to prevent thermal polymerization. |

| Melting Point | ~ -50 °C[1] | The monomer will be in a liquid state under all standard laboratory and storage conditions. |

| Flash Point | ~ 46-49 °C[3][4] | The monomer is a flammable liquid, requiring storage away from ignition sources. |

| Solubility | Slightly soluble in water; soluble in many organic solvents (ethanol, ether, acetone)[3][4] | Influences choice of solvents for reactions and potential for aqueous-phase polymerization. |

Mechanisms of Instability: The Propensity for Polymerization

The primary challenge in handling 2-methoxy-6-vinylpyridine is its high susceptibility to spontaneous polymerization. The electron-withdrawing nature of the pyridine ring activates the adjacent vinyl group, making it highly reactive towards radical, anionic, and thermal initiation.

Free-Radical Polymerization

This is the most common pathway for unwanted polymerization during storage. It can be initiated by:

-

Heat: Elevated temperatures increase the rate of formation of radical species.

-

Light: UV radiation can provide the energy to initiate radical chain reactions.

-

Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxides, which then decompose into radicals that initiate polymerization.

-

Impurities: Trace metal ions or other contaminants can catalyze radical formation.

The process involves the classic steps of initiation, propagation, and termination. The propagation step is particularly rapid for vinylpyridines, leading to a swift increase in viscosity and eventual solidification of the monomer if left unchecked.

Anionic Polymerization

The vinyl group of vinylpyridines is susceptible to nucleophilic attack. This is a significant concern in the presence of strong bases. Even purified 2-vinylpyridine can undergo autopolymerization at low temperatures (-20°C) within a week, a process that can be initiated by the monomer itself under certain conditions[5].

Thermal Self-Initiation

At elevated temperatures, such as those encountered during distillation, the monomer can undergo self-initiated polymerization without the need for an external initiator. This underscores the critical need for temperature control during purification and handling.

Degradation Pathways

Beyond polymerization, the monomer can undergo other forms of degradation, particularly at high temperatures. While detailed studies on 2-methoxy-6-vinylpyridine are limited, pyrolysis of the analogous poly(2-vinylpyridine) reveals a complex degradation mechanism that yields pyridine, the monomer itself, and various oligomeric fragments[6][7]. For the monomer, heating in the presence of oxygen or other reactive species could lead to oxidation of the pyridine ring or the methoxy group. Upon combustion, it can release toxic fumes, including nitrogen oxides and cyanide[8].

To visualize the primary instability pathways, the following diagram illustrates the routes leading to loss of monomer integrity.

Caption: Key instability pathways for 2-methoxy-6-vinylpyridine monomer.

Recommended Storage and Handling Protocols

A multi-faceted approach is essential to ensure the long-term stability of 2-methoxy-6-vinylpyridine. This involves strict control of temperature, atmosphere, and light exposure, coupled with the use of appropriate inhibitors.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [2][9] 2-8°C for short-term use. [4] | Significantly reduces the rate of thermal polymerization and autopolymerization. Freezing (-20°C) provides the highest stability. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators. |

| Container | Amber glass bottle or opaque container with a tightly sealed cap. | Protects the monomer from light, which can initiate photopolymerization[4]. A tight seal prevents oxygen ingress and moisture absorption. |

| Inhibitor | Required. Typically 100-1000 ppm of a phenolic inhibitor. | Scavenges free radicals, effectively breaking the chain reaction of polymerization. |

The Critical Role of Inhibitors

Commercially available vinylpyridines are stabilized with inhibitors. Common choices include:

-

Hydroquinone (HQ): A widely used and effective radical scavenger.

-

4-tert-Butylcatechol (TBC): Another common and effective inhibitor for vinyl monomers[1].

-

Monomethyl ether of hydroquinone (MEHQ): Often used in industrial applications.

Mechanism of Action: These phenolic inhibitors function by donating a hydrogen atom to a growing polymer radical (P•), terminating the chain and forming a stable phenoxy radical that is not reactive enough to initiate a new polymer chain.

Important Note: Phenolic inhibitors require the presence of a small amount of oxygen to be effective. Therefore, storage under a completely oxygen-free atmosphere after the addition of a phenolic inhibitor is not recommended unless an alternative oxygen-independent inhibitor is used. For most laboratory applications, a tightly sealed container with a normal headspace of air is sufficient before placing it under inert gas for long-term storage.

Experimental Protocol: Purification for Controlled Polymerization

For applications requiring high-purity monomer, such as living anionic polymerization, the supplied inhibitor must be removed immediately before use. This process renders the monomer extremely unstable, and it should be used without delay.

Step-by-Step Methodology for Inhibitor Removal:

-

Preparation: Assemble a distillation apparatus. Ensure all glassware is dry and free of contaminants.

-

Initial Wash (Optional but Recommended): Place the monomer in a separatory funnel and wash with a 10% aqueous sodium hydroxide solution to remove the acidic phenolic inhibitor. Wash subsequently with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate or potassium carbonate.

-

Vacuum Distillation:

-

Transfer the dried monomer to a distillation flask.

-

Crucially, add a fresh, high-boiling point polymerization inhibitor to the distillation pot (e.g., a small amount of hydroquinone) to prevent polymerization in the flask during heating.

-

Apply a vacuum and gently heat the flask in an oil bath. The distillation should be performed at the lowest possible temperature to minimize thermal stress. For 2-vinylpyridine, a boiling point of 79-82 °C at 29 mmHg is reported[2].

-

Collect the purified monomer in a receiving flask cooled in an ice bath.

-

-

Immediate Use or Storage: The distilled, inhibitor-free monomer is highly prone to polymerization and should be used immediately. If short-term storage is unavoidable, it must be kept at or below -20°C under an inert atmosphere and used within hours to a day[5].

The following diagram illustrates the workflow for preparing the monomer for a controlled polymerization experiment.

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]

- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxy-6-vinylpyridine (CAS 204569-88-0): A Versatile Scaffold for Drug Discovery and Material Science

This guide provides a comprehensive technical overview of 2-Methoxy-6-vinylpyridine, a heterocyclic compound with significant potential in medicinal chemistry and polymer science. Given the limited direct literature on its biological activity, this document synthesizes information on the well-established roles of the pyridine scaffold, the reactivity of the vinyl group, and the influence of the methoxy substituent to propose a robust framework for its characterization and application.

Introduction: The Pyridine Moiety as a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and serve as a bioisostere for other aromatic and heterocyclic rings contribute to its versatility.[1] Pyridine-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antihypertensive effects.[2] The incorporation of a pyridine moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, improving its biochemical potency, metabolic stability, and cellular permeability.[1][2]

2-Methoxy-6-vinylpyridine presents an intriguing combination of this privileged core with two functional groups ripe for chemical exploration: a methoxy group, which can modulate the electronic character of the pyridine ring and influence metabolic pathways, and a vinyl group, a versatile handle for a variety of chemical transformations.

Physicochemical Characterization of 2-Methoxy-6-vinylpyridine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 204569-88-0 | N/A |

| Molecular Formula | C₈H₉NO | N/A |

| Molecular Weight | 135.16 g/mol | N/A |

| IUPAC Name | 2-ethenyl-6-methoxypyridine | N/A |

| SMILES | C=CC1=CC=CC(OC)=N1 | N/A |

| Appearance | Colorless to yellow liquid (predicted) | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |

Synthesis and Chemical Reactivity

The synthesis of 2-Methoxy-6-vinylpyridine can be approached through various established organic chemistry methodologies. A plausible synthetic route involves a Wittig reaction from a suitable pyridine aldehyde precursor. The vinyl group also opens the door to a multitude of subsequent chemical modifications.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxy-6-vinylpyridine.

Reactivity and Derivatization Potential

The vinyl group is a key feature for derivatization, allowing for a range of chemical transformations:

-

Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3][4]

-

Polymerization: 2-Methoxy-6-vinylpyridine can act as a monomer for the synthesis of novel polymers with tailored properties.[5][6] The pyridine moiety can impart pH-responsiveness and metal-coordinating abilities to the resulting polymer.

-

Michael Addition: The electron-withdrawing nature of the pyridine ring can activate the vinyl group for Michael addition reactions, allowing for the introduction of various nucleophiles.

Proposed Biological Characterization Workflow

Given the absence of direct biological data, a systematic characterization workflow is proposed to elucidate the potential therapeutic applications of 2-Methoxy-6-vinylpyridine and its derivatives.

Caption: Proposed workflow for biological characterization.

In Vitro Screening and Safety Assessment

A tiered approach to in vitro testing is recommended to efficiently identify potential biological activities and flag any safety concerns early in the drug discovery process.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Methoxy-6-vinylpyridine and its derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Toxicity and Pharmacokinetic Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their safety and pharmacokinetic profiles.

Experimental Protocol: Acute In Vivo Toxicity Study (Rodent Model)

-

Animal Model: Use healthy, young adult mice or rats of a single sex.

-

Dose Administration: Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Use a control group receiving the vehicle only.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) if possible, and document all observed toxic effects.

Potential Applications in Material Science

The ability of 2-Methoxy-6-vinylpyridine to undergo polymerization makes it a valuable monomer for the creation of functional polymers.[5][6] These polymers could find applications in:

-

Smart Materials: The pH-responsive nature of the pyridine ring could be exploited to create materials that change their properties in response to environmental pH.[5]

-

Coatings and Adhesives: Polymers derived from vinylpyridines are known to exhibit excellent adhesion properties.[6]

-

Drug Delivery Systems: The pyridine moiety can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery applications.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Methoxy-6-vinylpyridine and its derivatives.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm range), the methoxy protons (around 4 ppm), and the aromatic protons of the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[7] |

| ¹³C NMR | Resonances for the vinyl carbons, the methoxy carbon, and the carbons of the pyridine ring.[7] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide structural information.[8] |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions, indicating the purity of the compound. Retention time will be dependent on the column and mobile phase used. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for the C=C stretching of the vinyl group, C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching of the pyridine ring. |

Conclusion

While direct biological data for 2-Methoxy-6-vinylpyridine is currently scarce, its chemical structure, featuring a privileged pyridine scaffold and versatile functional groups, positions it as a highly promising building block for both drug discovery and material science. The proposed characterization workflow provides a comprehensive roadmap for researchers to unlock the full potential of this intriguing molecule. The insights from the characterization of structurally related compounds, coupled with the established principles of medicinal chemistry, provide a solid foundation for initiating research programs centered around this compound.

References

-

Gromadzki, D., Zhang, C., & Schlaad, H. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Polymers, 10(11), 1234. [Link]

-

Wikipedia. (2023). 2-Vinylpyridine. [Link]

-

De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817. [Link]

-

Wikipedia. (2023). Pyridine. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of medicinal chemistry, 57(23), 10257–10274. [Link]

-

Goodwin, A., Goodwin, K. M., Wang, W., Yu, Y. G., Lee, J. S., Mahurin, S. M., ... & Kang, N. G. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 49(17), 6213-6225. [Link]

-

Gromadzki, D., Zhang, C., & Schlaad, H. (2018). (PDF) Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

MDPI. (2020). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

Wikipedia. (2023). Ames test. [Link]

-

Broxton, T. J., & Rowe, J. E. (1979). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 44(23), 4040-4043. [Link]

-

Darses, S., & Genet, J. P. (2003). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 5(15), 2591-2594. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. The Journal of organic chemistry, 72(19), 7296–7299. [Link]

-

Singh, H., Singh, A., & Singh, D. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 14(12), 2445–2467. [Link]

-

Zhang, M., Liu, Y., & Zhang, A. (2006). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 16(3), 632–636. [Link]

-

Johns, B. A., Kawasuji, T., Weatherhead, J. G., Yoshida, H., Akiyama, T., Taishi, T., ... & Taoda, Y. (2013). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS medicinal chemistry letters, 4(2), 203–207. [Link]

-

Smits, R. A., Adami, M., Istyastono, E. P., Zuiderveld, O. P., van der Goot, H., & Leurs, R. (2008). Novel pharmacological activity of a series of substituted pyridines. Journal of medicinal chemistry, 51(8), 2457–2466. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]

-

Al-dujailly, M. A. A., Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

Rap, D. B., de Haas, M., Santoro, V., & Tielens, A. G. G. M. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9187-9199. [Link]

-

Atzrodt, J., & Derdau, V. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 61(8), 3249–3284. [Link]

-

Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

MassBank. (2016). msbnk-casmi_2016-sm813501. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Thompson, A. M., & Denny, W. A. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(12), 3643-3646. [Link]

-

Wang, C., & Zuo, L. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

A Theoretical-Computational Guide to the Electronic Structure of 2-Methoxy-6-Vinylpyridine

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-methoxy-6-vinylpyridine, a molecule of significant interest in polymer science and medicinal chemistry. We present a validated computational protocol rooted in Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a detailed methodology for predicting and analyzing its electronic properties. This document emphasizes the rationale behind methodological choices, ensuring a robust and reproducible approach. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the calculation of quantum chemical descriptors, are detailed. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding future experimental design and application.